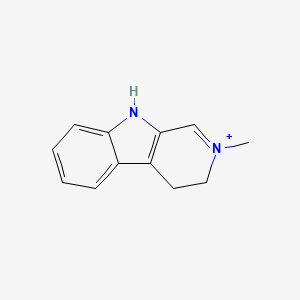

2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium

Descripción general

Descripción

2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium is a chemical compound that belongs to the class of beta-carbolines Beta-carbolines are a group of alkaloids found in various plants and animals, and they exhibit a wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium can be achieved through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines. This method has been used to synthesize various beta-carboline derivatives, including harmane and harmine . Another method involves the Ru-catalyzed photoredox synthesis of 1-acyl-beta-carbolines from tryptamines and terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Análisis De Reacciones Químicas

Synthetic Formation via Pictet-Spengler Reaction

The compound is synthesized through the Pictet-Spengler reaction, where tryptamine or tryptophan methyl ester reacts with aldehydes in acidic conditions. For example:

-

Substrates : Tryptamine (1a ) or tryptophan methyl ester (1b ) + aldehyde (1.2 eq).

-

Conditions : AcOH:CH₂Cl₂ (5:10 mL), reflux (1–2 h), basified to pH 9–10 with NH₄OH.

-

Purification : Column chromatography (15% MeOH:CH₂Cl₂) yields 1-substituted tetrahydro-β-carbolines (2a–2h ) .

This method provides a foundational route for generating β-carbolinium scaffolds with variable substituents.

Alkylation and Acylation

The compound undergoes alkylation and acylation to introduce functional groups:

-

Alkylation : Reacts with alkyl halides (e.g., iodopropane) in DMF using NaH as a base, achieving yields up to 74% .

-

Acylation : Treatment with acetic anhydride under basic conditions produces N-acylated derivatives (82% yield).

These reactions enhance solubility and modulate interactions with biological targets like organic cation transporters (hOCT2) .

Oxidation and Aromatization

Oxidation transforms the dihydro-β-carbolinium core into fully aromatic β-carbolines:

-

Conditions : Oxidative decarboxylation under acidic (pH 1.3) and heated (90°C) environments.

-

Outcome : Converts intermediates like 3,4-dihydro-β-carboline-3-carboxylic acid into aromatic β-carbolines (e.g., 1-(1-hydroxyethyl)-β-carboline) .

This reaction is critical for enhancing bioactivity and pharmacokinetic properties.

Mechanosynthetic Derivative Formation

Solid-state grinding (mechanochemistry) enables solvent-free synthesis of derivatives:

-

Reagents : 2-Bromomethylpyridine hydrobromide + Na₂CO₃.

-

Conditions : Liquid-assisted grinding (LAG) with ethanol or methanol.

This green chemistry approach avoids traditional solvent use and improves reaction efficiency.

Reactivity with α-Dicarbonyl Compounds

In food and biological systems, the compound reacts with α-dicarbonyls (e.g., methylglyoxal) to form advanced glycation end products (AGEs):

-

Mechanism : Imine-enamine tautomerism → cyclization → oxidative decarboxylation.

-

Products : Hydroxyethyl- or hydroxymethyl-substituted β-carbolines (e.g., HET-βC) .

These reactions occur under acidic, heated conditions and are relevant to dietary and metabolic pathways.

Table 1: Key Chemical Reactions and Experimental Data

*Yield in processed foods.

Biological Interactions via hOCT Transporters

While not a traditional chemical reaction, the compound’s cationic nature facilitates uptake by human organic cation transporters (hOCT1-3):

-

Inhibition : Potently inhibits hOCT2 (IC₅₀ = 0.50 ± 0.08 μM for harmaline) .

-

Toxicity : HEK293 cells expressing hOCT1-3 show 6.5- to 13-fold increased sensitivity to β-carbolinium toxicity .

This highlights its role in drug-drug interactions and pharmacokinetic studies.

The chemical versatility of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium underpins its utility in medicinal chemistry, particularly for antifungal and neuroprotective agent development . Future research should explore its reactivity with novel electrophiles and catalytic systems to expand its therapeutic potential.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antifungal Activity

Recent studies have demonstrated that derivatives of beta-carbolines, including 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium, exhibit significant antifungal properties. A study published in Scientific Reports synthesized new 2-aryl-6-methyl-3,4-dihydro-beta-carbolin-2-iums and evaluated their antifungal activities against various phytopathogenic fungi. Notably, some compounds showed stronger antifungal effects than traditional agents like azoxystrobin, with IC50 values as low as 4.58 μg/mL against Fusarium solani .

2. Interaction with Organic Cation Transporters

Research has highlighted the interaction of beta-carbolines with human organic cation transporters (hOCT1-3). The compound this compound has been shown to inhibit these transporters, which may influence drug interactions and bioavailability of other medications. For instance, harmaline, a related beta-carboline, was identified as a potent inhibitor of hOCT2 with an IC50 value of 0.50 μM .

3. Anticancer Properties

Beta-carbolines have also been investigated for their anticancer potential. Compounds like this compound have demonstrated cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the beta-carboline structure can enhance its anticancer efficacy .

Agricultural Applications

1. Plant Protection Agents

The antifungal properties of this compound derivatives make them promising candidates as plant protection agents. Their ability to inhibit pathogenic fungi can be harnessed to develop safer and more effective agricultural fungicides that minimize harm to beneficial plant species .

Data Tables

Case Studies

Case Study 1: Antifungal Efficacy

In a comparative study assessing the antifungal activity of beta-carboline derivatives against several phytopathogenic fungi, compounds derived from this compound were tested for their ability to inhibit mycelial growth. The results indicated that specific structural modifications significantly enhanced antifungal potency compared to established fungicides.

Case Study 2: Drug Interaction Potential

A study investigating the interaction between beta-carbolines and organic cation transporters revealed that compounds like this compound could alter the pharmacokinetics of co-administered drugs. This finding emphasizes the need for careful consideration of potential drug interactions in clinical settings.

Mecanismo De Acción

The mechanism of action of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium involves its interaction with various molecular targets and pathways. Beta-carbolines are known to intercalate with DNA, inhibit enzymes such as tyrosine kinases, and modulate neurotransmitter receptors . These interactions can lead to a range of biological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities.

Comparación Con Compuestos Similares

Similar Compounds

Harmane: Another beta-carboline alkaloid with similar biological activities.

Harmine: Known for its ability to intercalate with DNA and inhibit tyrosine kinases.

Harmaline: Exhibits sedative and antidepressant effects.

Uniqueness

2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other beta-carbolines

Actividad Biológica

2-Methyl-4,9-dihydro-3H-beta-carbolin-2-ium is a member of the beta-carboline class of alkaloids, which are known for their diverse biological activities. These compounds exhibit a variety of pharmacological effects, including neuroprotective, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its unique structure that allows it to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation and reduction, which can alter its biological activity.

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₃N |

| Molecular Weight | 175.23 g/mol |

| CAS Number | 40004-92-0 |

The mechanism of action for this compound involves its interaction with multiple molecular targets:

- DNA Intercalation : Similar to other beta-carbolines, this compound can intercalate into DNA, potentially affecting gene expression and cellular function.

- Enzyme Inhibition : It has been shown to inhibit various enzymes such as tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.

- Neurotransmitter Modulation : The compound may modulate neurotransmitter receptors, influencing neurophysiological processes.

Neuroprotective Effects

Research has demonstrated that beta-carbolines can exert neuroprotective effects in models of neurodegenerative diseases. For instance, studies involving similar compounds have shown restoration of dopaminergic neurons in animal models exposed to neurotoxins .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity, with IC50 values in the low micromolar range against several tumor cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.1 |

| MCF7 (Breast) | 0.15 |

| HCT116 (Colon) | 0.25 |

Antimicrobial Properties

Beta-carbolines have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of various pathogenic fungi and bacteria .

Case Studies

-

Neuroprotection in Parkinson's Disease

A study investigated the effects of a related beta-carboline on midbrain cultures exposed to neurotoxins. The results indicated an increase in the number of dopaminergic neurons and enhanced transcription of neurotrophic factors . This suggests potential therapeutic applications for compounds like this compound in treating Parkinson's disease. -

Cytotoxicity Evaluation

In a comparative study assessing the cytotoxic effects of various beta-carbolines on cancer cell lines, this compound demonstrated notable activity against A549 cells with an IC50 value significantly lower than many conventional chemotherapeutics .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of beta-carbolines. Substituents on the beta-carboline structure significantly affect its potency and selectivity for biological targets:

| Substituent Position | Effect on Activity |

|---|---|

| C-1 | Enhances binding affinity to receptors |

| C-6 | Modulates enzyme inhibition |

| C-9 | Influences cytotoxicity |

Propiedades

IUPAC Name |

2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,8H,6-7H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCCJRNDIITWML-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(CC1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.